3-iodo-1-(oxan-4-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZBWUVYDFTMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540221-68-8 | |
| Record name | 3-iodo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 3 Iodo 1 Oxan 4 Yl 1h Pyrazole
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these complementary methods provide a detailed fingerprint of a molecule's functional groups and can offer profound insights into its conformational and electronic structure. For a molecule such as 3-iodo-1-(oxan-4-yl)-1H-pyrazole, these techniques are indispensable for confirming the presence and connectivity of its constituent pyrazole (B372694) and oxane rings, as well as verifying the specific substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on vibrations that induce a change in the dipole moment. For this compound, the spectrum can be divided into several key regions corresponding to the vibrations of the pyrazole ring, the oxane ring, and the carbon-iodine bond.
Pyrazole Ring Vibrations: The pyrazole moiety gives rise to several characteristic bands. The aromatic C-H stretching vibrations of the pyrazole ring are expected to appear in the region of 3100-3180 cm⁻¹ mdpi.com. The stretching vibrations of the C=N and C=C double bonds within the ring are typically observed in the 1450-1590 cm⁻¹ range amazonaws.comderpharmachemica.com. The C-N stretching vibrations within the pyrazole ring usually produce a strong band, which has been reported around 1290 cm⁻¹ for some pyrazole complexes researchgate.net. Ring deformation vibrations occur at lower frequencies, often in the fingerprint region.
Oxane Ring Vibrations: The saturated oxane ring is characterized by strong C-H and C-O-C stretching vibrations. The aliphatic C-H stretching vibrations from the CH₂ groups of the oxane ring are expected to produce strong absorptions in the 2850-2990 cm⁻¹ range. The most prominent feature of the oxane moiety is the C-O-C asymmetric stretching vibration, which typically appears as a strong, broad band in the 1050-1150 cm⁻¹ region.
Carbon-Iodine Vibration: The C-I stretching vibration is expected at the low end of the fingerprint region. Due to the high mass of the iodine atom, this vibration occurs at a low frequency, typically between 500 and 600 cm⁻¹. Its detection can be challenging with standard mid-IR spectrometers but is crucial for confirming the presence of the iodo-substituent.
The following table summarizes the predicted key FT-IR absorption bands for this compound based on data from analogous structures.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3100 - 3180 | C-H stretch | Pyrazole Ring | Medium |
| 2850 - 2990 | C-H stretch | Oxane Ring | Strong |
| 1500 - 1590 | C=C stretch | Pyrazole Ring | Medium-Strong |
| 1450 - 1500 | C=N stretch | Pyrazole Ring | Medium-Strong |
| 1050 - 1150 | C-O-C stretch | Oxane Ring | Strong |
| ~1290 | C-N stretch | Pyrazole Ring | Medium |
| 500 - 600 | C-I stretch | Iodo-group | Weak-Medium |
This table represents predicted values based on the analysis of structurally similar compounds.
Raman Spectroscopy
Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it an excellent complementary technique to FT-IR for analyzing this compound.
Functional Group Identification: The symmetric "breathing" modes of the pyrazole ring are expected to be strong and sharp in the Raman spectrum, providing a clear signature for the heterocyclic core. The C=C and C=N stretching vibrations, also observed in the IR spectrum, will be present in the 1450-1590 cm⁻¹ region and are often strong in the Raman spectrum as well. A key advantage of Raman spectroscopy would be the clear detection of the C-I stretching vibration, which is anticipated to be a strong band in the low-frequency region (500-600 cm⁻¹), confirming the halogen substitution .
The predicted key Raman shifts for this compound are outlined in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3100 - 3180 | C-H stretch | Pyrazole Ring | Medium |
| 2850 - 2990 | C-H stretch | Oxane Ring | Strong |
| 1500 - 1590 | C=C / C=N stretch | Pyrazole Ring | Strong |
| ~1000 | Ring Breathing | Pyrazole Ring | Strong, Sharp |
| 500 - 600 | C-I stretch | Iodo-group | Strong |
| < 400 | Skeletal Deformations | Whole Molecule | Medium-Strong |
This table represents predicted values based on the analysis of structurally similar compounds, as direct experimental Raman data is not available in the cited literature.
Chemical Reactivity and Mechanistic Investigations of 3 Iodo 1 Oxan 4 Yl 1h Pyrazole
Cross-Coupling Reactions Leveraging the C-I Bond Reactivity
The carbon-iodine bond in 3-iodo-1-(oxan-4-yl)-1H-pyrazole is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond makes it susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium complexes. This reactivity is the foundation for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction is a widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org In the case of this compound, this reaction provides a direct route to 3-alkynyl-1-(oxan-4-yl)-1H-pyrazole derivatives. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. walisongo.ac.id
The reaction proceeds under mild conditions and demonstrates a broad substrate scope. For instance, the coupling of N-protected 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) has been successfully demonstrated. arkat-usa.orgresearchgate.net The use of a protecting group on the pyrazole (B372694) nitrogen is often necessary to prevent side reactions and to improve the solubility and stability of the starting material. arkat-usa.orgumich.edu The ethoxyethyl (EtOEt) group is a common choice for this purpose. arkat-usa.orgresearchgate.net
A typical Sonogashira coupling of a 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivative with an alkyne is presented in the table below.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(1-ethoxyethyl)-4-nitro-3-(phenylethynyl)-1H-pyrazole | 58 arkat-usa.org |
This reaction highlights the utility of the Sonogashira coupling for introducing alkyne moieties at the C-3 position of the pyrazole ring, even in the presence of other functional groups like a nitro group.
Suzuki-Miyaura Cross-Coupling and Other Organometallic Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. nobelprize.org This reaction is particularly valuable for creating biaryl structures and for introducing alkyl and vinyl groups. For this compound, Suzuki-Miyaura coupling provides a powerful tool for C-3 functionalization.
The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. nobelprize.org The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and scope. researchgate.net
Beyond Suzuki-Miyaura coupling, other organometallic coupling reactions can also be employed to functionalize the C-3 position of the pyrazole ring. These reactions utilize various organometallic reagents, such as organozinc (Negishi coupling), organotin (Stille coupling), and organocopper (Gilman reagents) compounds. nobelprize.orgopenstax.org Each of these methods offers a unique set of reaction conditions and substrate compatibility, providing a versatile toolkit for synthetic chemists. openstax.org For example, Negishi-like couplings have been performed in aqueous media using a palladium catalyst. sigmaaldrich.cn
Mechanistic Pathways of Transition-Metal-Catalyzed Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are generally well-understood and proceed through a common catalytic cycle. nobelprize.orgicmpp.ro
The catalytic cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate. nobelprize.orgicmpp.ro This is often the rate-determining step of the reaction.
Transmetalation: The organometallic reagent (e.g., organoboron in Suzuki coupling or copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org
The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. researchgate.net
Nucleophilic Substitution Reactions Involving the Iodine Substituent
While cross-coupling reactions are the most common methods for functionalizing the C-3 position, nucleophilic substitution of the iodine atom is also a viable, though less frequently employed, strategy. chim.it The electron-withdrawing nature of the pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by additional electron-withdrawing groups on the ring. chim.it
However, direct nucleophilic substitution on unactivated 3-iodopyrazoles can be challenging. In some cases, the reaction may proceed through alternative mechanisms, such as those involving radical intermediates.
Electrophilic and Radical Functionalization of the Pyrazole Ring at Positions Other Than C-3
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. nih.gov Due to the electronic effects of the two nitrogen atoms, the C-4 position is the most susceptible to electrophilic attack. rrbdavc.orgijraset.com Therefore, reactions such as nitration, halogenation, and sulfonation will preferentially occur at this position. pharmajournal.net
The reactivity of the C-3 and C-5 positions towards electrophiles is significantly lower. rrbdavc.org This inherent regioselectivity allows for the selective functionalization of the C-4 position without affecting the C-3 iodo substituent.
Radical reactions offer an alternative pathway for functionalizing the pyrazole ring. While less common, radical-mediated C-C bond formations have been developed for various heterocyclic systems and can provide access to substitution patterns that are not easily achieved through ionic reactions. preprints.org
Reactivity of the Pyrazole Nitrogen in Alkylation and Acylation Reactions
The pyrazole ring contains two nitrogen atoms, one of which is a pyridine-like nitrogen (N-2) and the other a pyrrole-like nitrogen (N-1) when unsubstituted. ijraset.com The N-1 nitrogen in an N-H pyrazole is acidic and can be deprotonated with a base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. pharmajournal.netsemanticscholar.org
In the case of this compound, the N-1 position is already substituted with the oxanyl group. The remaining nitrogen, N-2, is basic and can react with electrophiles. pharmajournal.net For instance, it can be alkylated or acylated. nih.gov Alkylation of the N-2 nitrogen would result in the formation of a pyrazolium (B1228807) salt. rrbdavc.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles can often be controlled by steric factors. semanticscholar.orgacs.org
The table below summarizes the reactivity of the different positions of the this compound molecule.
| Position | Type of Reaction | Reactivity |
| C-3 (Iodo) | Cross-Coupling (Sonogashira, Suzuki) | High |
| C-3 (Iodo) | Nucleophilic Substitution | Moderate (requires activation) |
| C-4 | Electrophilic Substitution | High |
| C-5 | Electrophilic Substitution | Low |
| N-2 | Alkylation/Acylation | Moderate (forms pyrazolium salt) |
Formation and Application of Organometallic Reagents Derived from this compound (e.g., Grignard Reagents, Organolithiums)
The presence of an iodine atom at the 3-position of the pyrazole ring in this compound allows for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and are valuable in the synthesis of more complex molecules.
The general principle for the formation of these reagents involves the reaction of an alkyl or aryl halide with a metal, typically magnesium for Grignard reagents and lithium for organolithium reagents. masterorganicchemistry.comlibretexts.org For this compound, the carbon-iodine bond is the reactive site for metal insertion.
Grignard Reagent Formation and Application:
The formation of a Grignard reagent from an iodo-pyrazole derivative involves the reaction with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar N-substituted 3-iodopyrazoles. For instance, studies on 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole have shown that it can be converted into a Grignard reagent. arkat-usa.orgresearchgate.net This intermediate can then react with electrophiles to introduce new functional groups onto the pyrazole ring. arkat-usa.orgresearchgate.net
A common application of such pyrazole Grignard reagents is in the synthesis of pyrazole aldehydes via reaction with a formylating agent like N,N-dimethylformamide (DMF). The resulting aldehyde can be a key intermediate for further synthetic transformations. arkat-usa.orgresearchgate.net
Organolithium Reagent Formation and Application:
Organolithium reagents are typically formed by reacting an alkyl or aryl halide with lithium metal. masterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. The formation of a pyrazole-lithium species from this compound would proceed via a halogen-lithium exchange reaction, often using an alkyl lithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This method is known to be effective for various iodo-pyrazole derivatives. arkat-usa.org
Once formed, the 1-(oxan-4-yl)-1H-pyrazol-3-yl-lithium can be used in a variety of carbon-carbon bond-forming reactions, including reactions with ketones, aldehydes, and esters to introduce new substituents at the 3-position of the pyrazole ring.
The table below summarizes the expected reactions for the formation of these organometallic reagents and a potential application.
| Reagent Type | General Reaction Scheme | Reactants | Product | Potential Application |
| Grignard Reagent | R-I + Mg → R-MgI | This compound, Magnesium (Mg) | [1-(oxan-4-yl)-1H-pyrazol-3-yl]magnesium iodide | Reaction with DMF to form 1-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde |
| Organolithium Reagent | R-I + 2Li → R-Li + LiI | This compound, Lithium (Li) | [1-(oxan-4-yl)-1H-pyrazol-3-yl]lithium | Nucleophilic addition to various carbonyl compounds |
Investigations into Reaction Kinetics and Thermodynamics for Mechanistic Elucidation
Detailed kinetic and thermodynamic studies on this compound are not widely available in the current body of scientific literature. However, general principles and observations from related pyrazole chemistries can provide insight into its reactivity.
Mechanistic investigations into pyrazole synthesis and functionalization often reveal the importance of reaction conditions. For example, in the synthesis of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles, the first of two oxidation steps was found to be rate-limiting. nih.gov This highlights that the kinetics of reactions involving the pyrazole core can be complex and dependent on the specific reagents and intermediates involved.
In the context of reactions involving N-substituted iodo-pyrazoles, thermodynamic factors such as the exothermic nature of certain reactions have been noted. For instance, the protection of the N-H bond in 3,4-diiodo-1H-pyrazole with ethyl vinyl ether has a significant exothermic effect, which requires careful temperature control to prevent the reaction from becoming uncontrollable. arkat-usa.orgresearchgate.net This suggests that reactions involving the modification of the pyrazole ring system can be highly energetic.
The stability of intermediates and the reaction temperature can also influence the product distribution. In some reactions of substituted pyrazoles, different isomers can be formed depending on the thermodynamic and kinetic control of the reaction. researchgate.net For example, the reaction of pyrazole with 4-chloro-1-methylpyridinium iodide under different temperatures and basic conditions leads to different isomers, indicating a delicate balance between the kinetic and thermodynamic products. researchgate.net
While specific rate constants and activation energies for reactions of this compound are not documented, it is expected that the formation of organometallic reagents would be a relatively fast process, characteristic of such reactions with iodo-aromatic compounds. The thermodynamic driving force would be the formation of a stable organometallic species.
Further research, including computational modeling and experimental kinetic analysis, would be necessary to fully elucidate the reaction mechanisms and thermodynamic profiles of reactions involving this compound.
Strategic Applications of 3 Iodo 1 Oxan 4 Yl 1h Pyrazole in Advanced Organic Synthesis
Utilization as a Versatile Building Block for the Synthesis of Complex Heterocyclic Systems
The 3-iodo-1-(oxan-4-yl)-1H-pyrazole scaffold serves as a pivotal starting material for the synthesis of a variety of complex heterocyclic systems. The reactivity of the C-I bond is central to its utility, allowing for the construction of fused and linked ring systems that are of significant interest in medicinal chemistry and materials science.
One of the primary methods for elaborating this building block is through Sonogashira cross-coupling reactions. arkat-usa.orgumich.eduresearchgate.net This reaction enables the formation of a carbon-carbon bond between the pyrazole (B372694) ring and a terminal alkyne. The resulting alkynylpyrazoles are valuable intermediates that can undergo further intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-c]pyridines and other related structures. arkat-usa.orgumich.edu For instance, the coupling of a protected 3-iodopyrazole with a suitably functionalized alkyne can be followed by a cyclization step to construct bicyclic scaffolds. The oxane ring in this compound acts as a stable N-substituent that is generally robust under these reaction conditions.
Similarly, Suzuki-Miyaura coupling reactions provide a powerful tool for linking the 3-position of the pyrazole core to various aryl and heteroaryl moieties. nih.govnih.gov This method is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. The ability to introduce a wide range of boronic acids into the reaction allows for the systematic exploration of the chemical space around the pyrazole core. The synthesis of pyrazolo[3,4-b]quinolines, for example, can be achieved through strategies involving the coupling of pyrazole derivatives with appropriately substituted aromatic partners. mdpi.com
The following table illustrates typical transformations for the synthesis of complex heterocycles starting from analogous 3-iodopyrazole precursors.
| Starting Material Analogue | Coupling Partner | Reaction Type | Product Class |
| 1-Protected-3-iodopyrazole | Terminal Alkyne | Sonogashira Coupling | Alkynylpyrazole |
| Alkynylpyrazole | - | Intramolecular Cyclization | Fused Pyrazolopyridines |
| 1-Protected-3-iodopyrazole | Arylboronic Acid | Suzuki-Miyaura Coupling | 3-Arylpyrazole |
| 3-Arylpyrazole | - | Further Cyclization | Polycyclic Heterocycles |
Precursor in the Rational Design and Synthesis of Diverse Polyfunctionalized Pyrazole Derivatives
The title compound is an excellent precursor for creating a library of polyfunctionalized pyrazole derivatives. The C-I bond at the 3-position acts as a versatile handle for introducing a wide array of substituents, thereby allowing for the fine-tuning of the molecule's steric and electronic properties.
Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy. As mentioned, the Sonogashira coupling introduces alkynyl groups, which can be further hydrogenated to yield alkyl chains or serve as precursors for other functional groups. arkat-usa.orgorganic-chemistry.org The Suzuki-Miyaura reaction enables the introduction of aryl and heteroaryl substituents, which is a common strategy in the development of bioactive molecules. nih.govnih.govrsc.org
Beyond these, other cross-coupling reactions can be employed. For example, Heck coupling could introduce vinyl groups, and Buchwald-Hartwig amination could be used to form 3-aminopyrazole (B16455) derivatives. The reactivity of the iodopyrazole allows for a sequential and controlled introduction of different functionalities, leading to highly complex and diverse substitution patterns on the pyrazole core. Research on related 3-iodopyrazoles has demonstrated that a wide variety of functional groups can be introduced with high efficiency and regioselectivity. arkat-usa.orgresearchgate.net
The table below summarizes the types of functional groups that can be introduced onto the pyrazole ring using this compound as a precursor, based on established methods for analogous compounds.
| Reaction Type | Reagent/Catalyst System | Functional Group Introduced |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd catalyst, Base | Aryl, Heteroaryl |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl (Vinyl) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl |
| Negishi Coupling | Organozinc Reagent, Pd catalyst | Alkyl, Aryl |
Strategic Incorporation of the this compound Moiety into Novel Chemical Scaffolds for Materials Science or Synthetic Method Development
The unique electronic properties and structural rigidity of the pyrazole ring make it an attractive component in the design of novel materials and catalysts. The this compound moiety can be strategically incorporated into larger molecular architectures to create new chemical scaffolds with specific functions.
In materials science, pyrazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs). arkat-usa.orgresearchgate.netumich.edu The ability to systematically modify the pyrazole core through cross-coupling reactions allows for the tuning of photophysical properties such as emission wavelength and quantum efficiency. By attaching chromophoric or electron-transporting groups to the 3-position of the pyrazole, new materials with tailored optoelectronic characteristics can be developed.
In the realm of synthetic methodology, pyrazole derivatives are known to act as effective ligands for transition metal catalysts. arkat-usa.orgmdpi.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can influence the catalyst's activity, selectivity, and stability. The this compound itself can be a precursor to more complex ligands. For example, the iodo group can be replaced by a phosphine (B1218219) or another coordinating group via a coupling reaction, leading to novel bidentate or tridentate ligands. Such ligands could find applications in various catalytic transformations, including asymmetric synthesis. There is evidence that iodopyrazole derivatives can form stable organometallic complexes, such as biscyclopalladated species, which may act as intermediates or catalysts in coupling reactions. pasteur.fr
Development of Efficient Synthetic Routes to Analogues with Varied Substituent Patterns on the Pyrazole and Oxane Rings
The development of efficient synthetic routes to analogues of this compound is crucial for exploring structure-activity relationships in drug discovery and for optimizing the properties of new materials. These synthetic strategies aim to introduce diverse substituents at various positions on both the pyrazole and the oxane rings.
Analogues with different substituents on the pyrazole ring can be accessed through several pathways. One approach involves the functionalization of the pyrazole ring prior to the introduction of the iodo group. For example, electrophilic substitution reactions often occur at the 4-position of the pyrazole ring. arkat-usa.org Thus, groups like nitro or formyl can be installed at this position on a 1-(oxan-4-yl)-1H-pyrazole precursor, followed by iodination at the 3-position. Alternatively, starting with a pre-functionalized 3-iodo-1H-pyrazole, various N-substituents, including modified oxane rings, can be introduced.
Modification of the oxane ring itself presents another avenue for creating analogues. While the parent oxane ring is generally stable, synthetic routes could be designed to start with substituted tetrahydro-4H-pyran-4-one derivatives. Reductive amination with hydrazine (B178648) followed by cyclization and iodination would lead to analogues with substituents on the oxane ring. Furthermore, analogues containing different heterocyclic rings in place of the oxane, such as piperidine (B6355638) or oxetane, have been synthesized, indicating the versatility of the synthetic methods used to attach N-substituents to the pyrazole core. bldpharm.com
The following table outlines general strategies for the synthesis of analogues.
| Synthetic Strategy | Description | Resulting Analogue Type |
| Pyrazole C4-Functionalization | Electrophilic substitution on the 1-(oxan-4-yl)-1H-pyrazole ring prior to iodination. | 4-Substituted-3-iodo-1-(oxan-4-yl)-1H-pyrazole |
| N-Alkylation Variation | Using substituted oxanes or other cyclic amines for the N-alkylation of 3-iodo-1H-pyrazole. | Analogues with modified or different N-cyclic substituents. |
| Ring Formation from Substituted Precursors | Synthesis of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound bearing desired substituents. | Pyrazole core with diverse substitution patterns. |
Computational and Theoretical Chemical Analyses of 3 Iodo 1 Oxan 4 Yl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Characterization
Quantum chemical calculations, particularly DFT, are instrumental in characterizing the electronic structure of a molecule. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity.
Prediction of Molecular Orbitals, Frontier Orbital Energies, and Reactivity Indices
DFT calculations would allow for the determination of the energies and shapes of the molecular orbitals of 3-iodo-1-(oxan-4-yl)-1H-pyrazole. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
From these frontier orbital energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These indices would provide a quantitative measure of the molecule's reactivity towards different chemical species.
Analysis of Charge Distribution, Electrostatic Potential, and Dipole Moments
The charge distribution within this compound could be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting regions of the molecule that are electron-rich or electron-deficient.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. The oxane ring can adopt different conformations (e.g., chair, boat), and the orientation of the pyrazole (B372694) substituent can vary. MD simulations would track the atomic motions over time, revealing the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Theoretical Spectroscopic Predictions and Validation with Experimental Data
Computational methods can predict various types of spectra, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
Ab Initio Calculation of NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound could be performed. These calculated shifts, when compared to experimentally obtained NMR spectra, can help in the definitive assignment of signals to specific atoms within the molecule. Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or solvent effects.
Simulation of Vibrational Frequencies and Intensities
The simulation of the infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific mode of vibration of the molecule's bonds. Comparing the theoretical vibrational spectrum with an experimental one can help to confirm the molecule's structure and identify characteristic functional groups.
Computational Modeling of Reaction Pathways, Transition States, and Reaction Barriers for Key Transformations
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies on the reaction pathways, transition states, and associated reaction barriers for key transformations involving this compound. While research exists on the computational analysis of related pyrazole derivatives, particularly concerning their synthesis and participation in cross-coupling reactions, this level of detailed theoretical analysis has not been published for the title compound.
Therefore, information regarding the energetic profiles and structural dynamics of its reactions, such as nucleophilic substitution or metal-catalyzed coupling at the iodo-position, remains an area for future investigation. Such studies would be invaluable for understanding its reactivity and optimizing synthetic protocols.
Prediction of Molecular Descriptors Relevant to Synthetic Design and Scaffold Optimization
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule based on its structure. They are instrumental in medicinal chemistry and synthetic design for predicting a compound's behavior, such as its solubility and ability to cross biological membranes. These predictions help chemists prioritize which molecules to synthesize, saving time and resources. For this compound, key descriptors have been calculated using established theoretical methodologies.
One of the most important descriptors is the Topological Polar Surface Area (TPSA) . TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong indicator of a molecule's ability to permeate cell membranes. A lower TPSA value generally correlates with better membrane permeability.
Another critical descriptor is the octanol-water partition coefficient (LogP) , which measures a molecule's lipophilicity (fat-solubility). XLogP3 is a widely used computational method for predicting this value. This descriptor is crucial for predicting how a compound will distribute itself within a biological system and is a key component of drug-likeness rules used in scaffold optimization.
The predicted values for these and other relevant molecular properties for this compound are provided by computational models and are available in chemical databases such as PubChem. uni.lu
Below is an interactive data table summarizing the key computationally predicted molecular descriptors for this compound. uni.lu
| Molecular Descriptor | Predicted Value | Significance in Synthetic and Medicinal Chemistry |
| Molecular Formula | C₈H₁₁IN₂O | Defines the elemental composition of the molecule. |
| Molecular Weight | 278.08 g/mol | Influences a range of physical and biological properties. |
| XLogP3 | 1.2 | Predicts the lipophilicity of the molecule, affecting solubility and absorption. |
| Topological Polar Surface Area (TPSA) | 30.6 Ų | Correlates with drug transport properties, including membrane permeability. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 1 | Indicates the conformational flexibility of the molecule. |
These predicted values suggest that this compound possesses drug-like properties, such as a relatively low molecular weight, a TPSA value well within the range for good membrane permeability, and a balanced lipophilicity as indicated by the XLogP3 value. These theoretical insights are foundational for guiding its use as a scaffold in further synthetic modifications and chemical biology research.
Conclusion and Future Research Directions in 3 Iodo 1 Oxan 4 Yl 1h Pyrazole Chemistry
Summary of Key Academic Contributions and Remaining Fundamental Questions
The primary academic contribution of 3-iodo-1-(oxan-4-yl)-1H-pyrazole lies in its role as a versatile synthetic intermediate. The presence of a reactive C-I bond on the pyrazole (B372694) ring makes it a valuable building block for the construction of more complex molecules through various cross-coupling reactions. The oxanyl group, a saturated heterocyclic motif, can influence the compound's solubility, conformational properties, and potential biological interactions.
Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency
The synthesis of substituted pyrazoles is a well-established field, with methods often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For iodinated pyrazoles, direct iodination of the pyrazole core is a common strategy. Recent advancements in catalysis offer pathways to more efficient and selective syntheses.
Emerging trends include the use of transition-metal catalysts, such as copper and palladium, to facilitate the construction of the pyrazole ring and the introduction of the iodine substituent. The development of greener synthetic protocols, utilizing less hazardous reagents and solvents, is also a key area of focus. For instance, iodine-catalyzed one-pot multicomponent reactions in water have been reported for the synthesis of highly functionalized pyrazoles, offering an environmentally benign alternative.
Table 1: Comparison of Synthetic Methodologies for Iodinated Pyrazoles
| Methodology | Catalyst/Reagents | Advantages | Challenges |
| Cyclocondensation & Iodination | I2, NIS | Readily available starting materials | Potential for regioisomers, harsh conditions |
| Metal-Catalyzed Cyclization | Cu, Pd salts | High regioselectivity, milder conditions | Catalyst cost and removal |
| One-Pot Multicomponent Reactions | Molecular Iodine | High atom economy, green solvent (water) | Substrate scope limitations |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The reactivity of this compound is dominated by the chemistry of the C-I bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between the iodopyrazole and a terminal alkyne, is a powerful tool for elaborating the molecular framework.
Future research is likely to explore unconventional transformations of the C-I bond. This could include radical reactions, photochemical transformations, and the use of hypervalent iodine reagents to introduce new functional groups. The development of novel catalytic systems that can activate the C-I bond under milder conditions or with greater functional group tolerance will also be a significant area of investigation.
Interdisciplinary Research Avenues Involving this compound as a Chemical Probe or Synthetic Platform
The structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a starting point for the development of new therapeutic agents. The iodine atom can be readily replaced with other functional groups, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
In materials science, the pyrazole core can act as a ligand for metal complexes, and the introduction of different substituents via the C-I bond could be used to tune the photophysical or electronic properties of these materials. The oxane moiety can also be modified to influence the self-assembly and solid-state packing of the resulting molecules.
Outlook for Advanced Computational Chemistry Applications in Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. DFT calculations can provide insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential, which are crucial for understanding its reactivity in different chemical reactions.
Future applications of computational chemistry in this area will likely involve more advanced techniques. These could include:
Reaction mechanism studies: Simulating the transition states and energy profiles of potential reactions to predict the most favorable pathways and optimize reaction conditions.
Virtual screening: Docking studies to predict the binding affinity of derivatives of this compound to biological targets, thereby guiding the design of new drug candidates.
Prediction of physicochemical properties: Calculating properties such as solubility, lipophilicity, and metabolic stability to aid in the development of drug-like molecules.
By combining computational predictions with experimental work, researchers can accelerate the discovery and development of new applications for this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-iodo-1-(oxan-4-yl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Four-component reactions : Arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide react under neutral conditions to form functionalized pyrazole derivatives .
- Sonogashira cross-coupling precursors : 3-Iodo-1H-pyrazole derivatives are modified using palladium-catalyzed coupling reactions. For example, 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole is synthesized in high yield (92%) via distillation and characterized by NMR and MS .
- Key Characterization : Purification by distillation or column chromatography, followed by NMR (¹H, ¹³C) and mass spectrometry for structural confirmation .
Q. How is the structure of this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals proton environments (e.g., δ 5.54 ppm for NCH, δ 7.84 ppm for aromatic protons). ¹³C NMR confirms carbon assignments, including the iodine-substituted carbon at ~96 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ES) validates the molecular formula (e.g., [M+Na]⁺ calculated as 288.9808) .
- Elemental Analysis : Combustion analysis ensures purity and stoichiometric consistency .
Q. What role does the oxan-4-yl group play in stabilizing the pyrazole core?
- Methodological Answer : The oxan-4-yl (tetrahydropyranyl) group enhances solubility in polar solvents and stabilizes the pyrazole ring via steric protection of the N1 position. Its chair conformation minimizes steric hindrance during derivatization, as shown in Sonogashira coupling studies .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for diverse functionalization?
- Methodological Answer :
- Catalyst Systems : Use Pd(PPh₃)₄ or PdCl₂(dppf) with CuI as a co-catalyst in Sonogashira reactions. Optimize solvent (THF or DMF) and temperature (60–80°C) for alkyne coupling partners .
- Substrate Scope : Electron-deficient alkynes (e.g., arylacetylenes) yield higher regioselectivity. Monitor reaction progress via TLC and isolate products via flash chromatography .
- Yield Improvement : Pre-purify starting materials and employ inert atmospheres to prevent iodine displacement side reactions .
Q. What strategies reconcile contradictions in structure-activity relationship (SAR) data for pyrazole derivatives?
- Methodological Answer :
- Control Experiments : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines). For example, highlights that regioisomeric pyrazole derivatives exhibit varying antiproliferative activity due to tubulin binding affinity differences .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of active vs. inactive derivatives. Assess electrostatic contributions of the oxan-4-yl group to receptor interactions .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity (e.g., IC₅₀ values against cancer cell lines) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., tubulin-colchicine binding site) to evaluate stability and binding free energies (MM-PBSA/GBSA) .
Q. What experimental designs assess enzyme inhibition or receptor binding for this compound?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization or SPR to measure inhibition constants (Kᵢ) for kinases or proteases. For example, derivatives with 3',4',5'-trimethoxyphenyl groups show enhanced tubulin polymerization inhibition .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-colchicine competition) quantify binding affinity. Compare IC₅₀ values across structural analogs to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
